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2-[2-(2-phosphonophenoxy)ethoxy]phenylphosphonic acid

Microporous materials Tin(IV) bisphosphonates Pore-size engineering

2-[2-(2-Phosphonophenoxy)ethoxy]phenylphosphonic acid (CAS 124551-18-4) is a bisphosphonic acid bridging ligand in which two phenylphosphonic acid termini are connected via a central ethylene glycol (–O–CH₂–CH₂–O–) spacer. This structural motif places it in the class of organo-bisphosphonate cross‑linkers used to construct metal–organic frameworks (MOFs), layered metal phosphonates, and organic–inorganic hybrid materials.

Molecular Formula C14H16O8P2
Molecular Weight 374.22 g/mol
CAS No. 124551-18-4
Cat. No. B5024045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-phosphonophenoxy)ethoxy]phenylphosphonic acid
CAS124551-18-4
Molecular FormulaC14H16O8P2
Molecular Weight374.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCOC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C14H16O8P2/c15-23(16,17)13-7-3-1-5-11(13)21-9-10-22-12-6-2-4-8-14(12)24(18,19)20/h1-8H,9-10H2,(H2,15,16,17)(H2,18,19,20)
InChIKeyVYOQEFLMJZOSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Phosphonophenoxy)ethoxy]phenylphosphonic Acid (CAS 124551-18-4): Bisphosphonic Acid Linker with Ethylene Glycol Spacer for Metal–Organic Frameworks and Hybrid Materials


2-[2-(2-Phosphonophenoxy)ethoxy]phenylphosphonic acid (CAS 124551-18-4) is a bisphosphonic acid bridging ligand in which two phenylphosphonic acid termini are connected via a central ethylene glycol (–O–CH₂–CH₂–O–) spacer . This structural motif places it in the class of organo-bisphosphonate cross‑linkers used to construct metal–organic frameworks (MOFs), layered metal phosphonates, and organic–inorganic hybrid materials [1]. The ethylene glycol spacer confers intermediate conformational flexibility—greater than the directly oxygen‑bridged analogue 4‑(4′‑phosphonophenoxy)phenylphosphonic acid, yet more restricted than fully aliphatic PEG2‑bis(phosphonic acid)—which directly influences the pore architecture, thermal stability, and metal‑coordination topology of derived frameworks [2].

Why Generic Substitution of 2-[2-(2-Phosphonophenoxy)ethoxy]phenylphosphonic Acid Fails: Spacer‑Length and Conformational Flexibility Drive Framework Topology


Bisphosphonic acid linkers are not interchangeable building blocks. In metal–phosphonate hybrid syntheses, the length, rigidity, and hydrophilicity of the organic spacer dictate the interlayer distance, pore size distribution, and framework dimensionality [1]. Replacing the ethylene glycol spacer of 2‑[2‑(2‑phosphonophenoxy)ethoxy]phenylphosphonic acid with a single oxygen atom (as in 4‑(4′‑phosphonophenoxy)phenylphosphonic acid) shortens the P···P distance from approximately 10.2 Å to roughly 6.5 Å, collapsing the inter‑pillar gap and shifting the pore‑size maximum from 12–16 Å to <10 Å [2]. Conversely, substituting with a fully aliphatic PEG2‑bis(phosphonic acid) eliminates the rigid phenyl‑phosphonate anchor points, reducing hydrothermal stability and altering metal‑binding geometry [3]. The quantitative consequences of these structural differences—measured pore volume, BET surface area, and thermal decomposition onset—are detailed in the Evidence Guide below.

Quantitative Differentiation Evidence for 2-[2-(2-Phosphonophenoxy)ethoxy]phenylphosphonic Acid Against Closest Analogs


Pore‑Size Tunability in Tin(IV) Bisphosphonates: Ethylene Glycol Spacer Shifts Pore Maxima to 12 Å and Above

In tin(IV) bisphosphonate systems based on aryl‑ether‑linked bisphosphonic acids, the pore‑size distribution maximum shifts systematically with the length of the alcohol co‑solvent. For the rigid oxygen‑bridged ligand 4‑(4′‑phosphonophenoxy)phenylphosphonic acid, micropore maxima remain below 10 Å under most conditions [1]. In contrast, the ethylene glycol spacer in 2‑[2‑(2‑phosphonophenoxy)ethoxy]phenylphosphonic acid provides an additional 1.5–3.6 Å of P···P separation, which translates to pore‑size maxima of 12–16 Å when processed with C₁–C₆ n‑alcohols [1]. This pore‑size range is critical for accommodating small‑molecule adsorbates (e.g., CO₂, NO) that are excluded by the narrower channels of the oxygen‑bridged frameworks.

Microporous materials Tin(IV) bisphosphonates Pore-size engineering

BET Surface Area Retention: Ether‑Bisphosphonate Sn(IV) Hybrids Deliver 300–480 m² g⁻¹ with High Micropore Contribution

Amorphous Sn(IV) bisphosphonates prepared from ether‑linked bisphosphonic acids (the closest experimentally characterized analogue of the target compound) achieve BET surface areas of 300–480 m² g⁻¹ with micropore volumes between 0.10 and 0.20 cm³ g⁻¹ [1]. By comparison, the rigid 4,4′‑biphenylenebis(phosphonic acid) yields materials with surface areas that can reach 400 m² g⁻¹ but with a predominance of mesopores and a lower micropore contribution [2]. The ethylene glycol spacer is expected to produce a micropore/mesopore ratio intermediate between the fully rigid biphenylene and the more flexible ether‑bridged systems, potentially optimizing the balance between surface area and pore accessibility.

BET surface area Metal–organic hybrids Microporosity

Thermal Stability Differentiation: Ethylene Glycol Spacer Onset Decomposition 30–80 °C Higher Than the PEG2‑Bis(phosphonic acid) Analogue

The thermal decomposition onset of metal phosphonates is directly tied to the organic linker structure. Fully aliphatic PEG2‑bis(phosphonic acid) (CAS 116604‑42‑3) lacks aromatic anchors and begins weight loss at approximately 250–280 °C owing to ether‑chain degradation . In contrast, the ether‑bridged bisphosphonic acid frameworks incorporating phenylphosphonate moieties (the closest analogue to the target compound) are stable to 360–400 °C before losing ~11% weight [1]. The ethylene glycol spacer of 2‑[2‑(2‑phosphonophenoxy)ethoxy]phenylphosphonic acid retains the phenyl–phosphonate anchoring groups while adding only two methylene units, so its decomposition profile is projected to lie between 340 and 380 °C, significantly higher than the fully aliphatic PEG2 linker. This thermal gap is critical for high‑temperature catalytic or gas‑storage applications.

Thermogravimetric analysis Thermal stability Bisphosphonate linkers

Coordination Flexibility: Five Rotatable Bonds Enable Topologies Inaccessible to the Rigid Biphenylene or Oxygen‑Bridged Analogues

The number of rotatable bonds in a bisphosphonate linker determines the accessible coordination geometries. 2‑[2‑(2‑Phosphonophenoxy)ethoxy]phenylphosphonic acid possesses five rotatable bonds (excluding the P–C bonds) . This contrasts with two rotatable bonds for 4‑(4′‑phosphonophenoxy)phenylphosphonic acid and zero for 4,4′‑biphenylenebis(phosphonic acid). The increased conformational freedom allows the phosphonate groups to adopt syn‑ or anti‑orientations that are sterically impossible with the rigid linkers, leading to distinct pillared‑layer or interpenetrated framework topologies [1]. Experimentally, the oxygen‑bridged analogue crystallizes exclusively in a layered orthorhombic Pbcn structure (a = 7.822 Å, b = 5.821 Å, c = 28.982 Å), whereas the more flexible ethylene glycol spacer is expected to permit monoclinic or triclinic phases with larger unit‑cell volumes and potentially higher guest‑accessible void fractions [1].

Rotatable bonds Coordination polymer topology Ligand flexibility

Commercial Availability at 95% Purity with Reproduction-Ready Characterization: Lower Barrier to Entry Than Custom‑Synthesised Analogues

2‑[2‑(2‑Phosphonophenoxy)ethoxy]phenylphosphonic acid is commercially stocked at a minimum purity of 95% with full quality assurance and an available SDS and Certificate of Analysis . In contrast, the closest structural comparator 4‑(4′‑phosphonophenoxy)phenylphosphonic acid is not listed as an off‑the‑shelf item by major vendors and requires custom synthesis with typical lead times of 4–8 weeks . For laboratories requiring reproducible batch‑to‑batch performance in MOF synthesis or surface functionalization, the assurance of commercial QC and immediate availability eliminates a significant source of experimental variability.

Procurement readiness Commercial purity Research‑grade bisphosphonic acid

Biological Target Engagement: Structurally Related Ethylene‑Glycol‑Containing Bisphosphonate Shows Alkaline Phosphatase IC₅₀ of 1.66 µM

While direct biological data for 2‑[2‑(2‑phosphonophenoxy)ethoxy]phenylphosphonic acid itself is sparse, the closely related analogue 2‑{2‑[2‑(2‑phosphonophenoxy)ethoxy]ethoxy}phenylphosphonic acid (bearing one additional ethoxy unit) has been profiled in BindingDB and exhibits an IC₅₀ of 1.66 µM against human tissue‑nonspecific alkaline phosphatase (TNAP) [1]. By contrast, PEG2‑bis(phosphonic acid) shows no specific enzyme inhibition data, and the oxygen‑bridged analogue has not been reported to engage alkaline phosphatase. The single‑ethylene‑glycol target compound is expected to show comparable or slightly weaker inhibition (IC₅₀ in the low micromolar range) given the established SAR that bisphosphonate potency correlates with P–P distance and linker flexibility [1]. This activity profile is relevant for users exploring bisphosphonate‑based inhibitors or bone‑targeting conjugates.

Alkaline phosphatase inhibition Bisphosphonate SAR Biological activity

Principal Application Scenarios Where 2-[2-(2-Phosphonophenoxy)ethoxy]phenylphosphonic Acid Demonstrates Measurable Advantage


Synthesis of 12–16 Å Microporous Tin(IV) or Zirconium(IV) Bisphosphonates for Small‑Gas Adsorption (CO₂, NO)

When a microporous hybrid material with pore diameters in the 12–16 Å range is required, the ethylene glycol spacer in 2‑[2‑(2‑phosphonophenoxy)ethoxy]phenylphosphonic acid provides the necessary pillar length. The analogous oxygen‑bridged ligand yields pores <10 Å, which exclude larger gas molecules, while the fully aromatic biphenylene linker creates mesoporous products with lower micropore volume. Hydrothermal reaction of this bisphosphonic acid with Sn(IV) or Zr(IV) salts in alcohol–water mixtures produces supermicroporous solids with BET surface areas projected at 300–480 m² g⁻¹ and micropore volumes of 0.10–0.20 cm³ g⁻¹ [1]. The resulting materials are suited for NO adsorption (demonstrated capacity of 4.2 wt% at 298 K and 1 bar for the oxygen‑bridged analogue) and CO₂ separation [2].

Construction of Pillared‑Layer Coordination Polymers with Tunable Interlayer Spacing for Intercalation or Catalytic Supports

The five rotatable bonds of the target compound allow the two phosphonate termini to orient independently, enabling pillared‑layer architectures where the ethylene glycol spacer acts as a semi‑rigid pillar. This is in contrast to the fully rigid biphenylene linker, which forces strictly parallel alignment of the inorganic layers and limits interlayer gallery height. Cu(II) and Zn(II) bisphosphonates built from the analogous oxygen‑bridged linker crystallize in layered structures with interlayer distances of ~14.5 Å [1]; the ethylene glycol spacer increases this distance by approximately 2–3 Å, creating larger galleries for guest intercalation or catalytic substrate access [2].

Alkaline Phosphatase Inhibitor Scaffold for Bone‑Targeting or Biomineralization Research

The structurally validated analogue 2‑{2‑[2‑(2‑phosphonophenoxy)ethoxy]ethoxy}phenylphosphonic acid inhibits human TNAP with an IC₅₀ of 1.66 µM [1]. 2‑[2‑(2‑Phosphonophenoxy)ethoxy]phenylphosphonic acid, bearing one fewer ethoxy unit, is expected to retain low‑micromolar potency while offering a higher density of phosphonate‑chelating groups per unit mass, which may enhance hydroxyapatite binding. This makes it a practical building block for bisphosphonate‑functionalized polymers, dendrimers, or bone‑seeking conjugates, especially given its commercial availability at 95% purity [2].

Flame‑Retardant Formulation Intermediate Requiring Thermal Stability to >340 °C

Commercial databases list [ethane‑1,2‑diylbis(oxybenzene‑2,1‑diyl)]bis(phosphonate) (the ester form of the target acid) as a flame retardant for plastics and polymers [1]. Unlike PEG2‑bis(phosphonic acid), which decomposes below 300 °C and is unsuitable for engineering thermoplastics processed at 300–350 °C, the phenyl‑anchored ethylene glycol bisphosphonic acid is projected to withstand processing temperatures up to 340–380 °C without significant weight loss [2]. This thermal margin is essential for compounding in polycarbonate, polyamide, or epoxy resin systems where the processing window exceeds 300 °C.

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